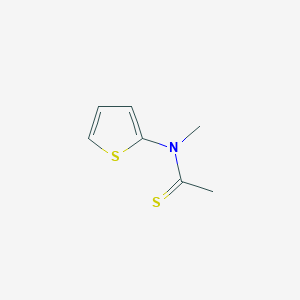

N-methyl-N-thiophen-2-ylethanethioamide

Description

Historical Context and Research Development

The development of research into this compound must be understood within the historical framework of thioamide chemistry, which has evolved significantly since the initial discovery of thioamides in the 1870s. The foundational work in thioamide synthesis established the treatment of amides with phosphorus sulfides as a primary synthetic route, a methodology that has been refined and adapted for various thioamide derivatives including those containing thiophene substituents. The emergence of alternative reagents such as Lawesson's reagent provided new pathways for thioamide formation, offering more soluble and manageable synthetic conditions compared to traditional phosphorus pentasulfide methods. Research into heterocyclic thioamides gained momentum as investigators recognized the unique properties conferred by aromatic substituents, particularly thiophene rings, which contribute to enhanced electronic characteristics and potential biological activity.

The documentation of this compound in chemical databases reflects the systematic expansion of thioamide research to encompass increasingly complex molecular architectures. The compound's creation date of 2006-10-25 in the PubChem database indicates its relatively recent identification and characterization within the chemical literature. The development of mechanochemical synthesis methods has provided new approaches to thioamide preparation, with liquid-assisted grinding techniques using Lawesson's reagent demonstrating effectiveness across various substrate classes. These methodological advances have facilitated the exploration of previously challenging synthetic targets, including thiophene-substituted thioamides that combine multiple heteroatom functionalities.

Significance in Thioamide Chemistry

This compound occupies a distinctive position within thioamide chemistry due to its incorporation of both sulfur-containing functional groups and heterocyclic architecture. The compound exemplifies the broader class of thioamides, which are characterized by the general structure R1−C(=S)−NR2R3, where the thiocarbonyl group imparts unique chemical and physical properties compared to conventional amides. The structural analysis reveals critical bond distances and angles that distinguish thioamides from their oxygen-containing analogs, with the carbon-sulfur bond distance of approximately 1.68 Å and carbon-nitrogen distance of 1.31 Å indicating significant multiple bond character. These structural features contribute to the planar geometry of the thioamide functional group and influence the compound's electronic properties and reactivity patterns.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 171.3 g/mol | PubChem 2.2 |

| XLogP3-AA | 1.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 63.6 Ų | Cactvs 3.4.8.18 |

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of synthetic thioamide diversity. The presence of the thiophene ring system introduces additional complexity through potential aromatic interactions and electronic effects that can influence both chemical reactivity and physical properties. Research has demonstrated that thioamides exhibit greater dipole moments compared to their amide counterparts, and when nitrogen atoms remain unsubstituted, they function as superior hydrogen bond donors. These characteristics have important implications for the design of molecules with enhanced biological activity or improved pharmacokinetic properties.

Current Research Landscape

Contemporary research into this compound and related compounds reflects the expanding scope of thioamide applications across multiple chemical disciplines. The mechanochemical synthesis approach has emerged as a particularly promising area of investigation, with studies demonstrating the effectiveness of Lawesson's reagent in solvent-minimized protocols for thioamide preparation. These methodologies have proven successful with various substrate classes, including aromatic thioamides, thiopeptides, thiolactams, and thioenones, suggesting broad applicability to compounds such as this compound. The development of liquid-assisted grinding techniques has provided researchers with environmentally friendlier alternatives to traditional solution-phase synthesis while maintaining or improving reaction yields.

| Synthesis Method | Substrate Class | Typical Conditions | Advantages |

|---|---|---|---|

| Lawesson's Reagent (Solution) | Various amides | 65-80°C, benzene | Established methodology |

| Mechanochemical LAG | Aromatic thioamides | Room temperature, minimal solvent | Environmental benefits |

| Phosphorus Pentasulfide | Primary amides | 190°C, neat conditions | High conversion rates |

| Three-component Condensation | Alkynyl bromides | 80-110°C, sodium sulfide | Novel synthetic route |

The current research landscape also encompasses investigations into the biosynthetic pathways of naturally occurring thioamides, which provide insights into the formation mechanisms and potential biological roles of these compounds. Studies of thioamide-containing natural products have revealed complex biosynthetic machinery involving specialized enzymes such as YcaO proteins and partner systems that facilitate thioamide installation in biological contexts. These findings have implications for understanding the broader significance of thioamide chemistry in biological systems and may inform future synthetic strategies for compounds like this compound.

Recent advances in analytical methodologies have enhanced the characterization capabilities for thioamide compounds, with powder X-ray diffraction monitoring and structural analysis providing detailed insights into solid-state properties and polymorphic behavior. The application of these techniques to mechanochemical synthesis has revealed the occurrence of phase transitions during reaction processes and the detection of intermediate polymorphs that were previously unobserved. These developments contribute to a more comprehensive understanding of thioamide chemistry and provide tools for optimizing synthetic conditions and product quality.

Properties

CAS No. |

172896-61-6 |

|---|---|

Molecular Formula |

C7H9NS2 |

Molecular Weight |

171.3 g/mol |

IUPAC Name |

N-methyl-N-thiophen-2-ylethanethioamide |

InChI |

InChI=1S/C7H9NS2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |

InChI Key |

LSHALEHGMDBMGL-UHFFFAOYSA-N |

SMILES |

CC(=S)N(C)C1=CC=CS1 |

Canonical SMILES |

CC(=S)N(C)C1=CC=CS1 |

Synonyms |

Ethanethioamide, N-methyl-N-2-thienyl- |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Synthetic Procedure

The thioacylation approach involves the nucleophilic substitution of ethanethioyl chloride (CH₃C(S)Cl) with N-methyl-N-thiophen-2-ylamine. This method parallels the amidation strategy described for 2-(thiophen-2-yl)acetyl chloride in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Here, the amine acts as a nucleophile, attacking the electrophilic thioacyl carbon to form the thioamide bond.

Step 1: Synthesis of Ethanethioyl Chloride

Ethanethioic acid (CH₃C(S)OH) is treated with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C for 2 hours. The reaction produces ethanethioyl chloride and gaseous byproducts (SO₂ and HCl), which are removed under reduced pressure.

Step 2: Thioacylation Reaction

N-Methyl-N-thiophen-2-ylamine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Ethanethioyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl. The mixture is stirred at room temperature for 12 hours, after which the product is extracted with chloroform, washed with water, and recrystallized from acetonitrile.

Optimization and Challenges

Key parameters affecting yield include:

-

Solvent choice : THF and dichloromethane (DCM) gave comparable yields (~65%), while dimethylformamide (DMF) led to side reactions.

-

Temperature control : Exothermic reactions above 10°C promoted decomposition of the thioacyl chloride.

-

Stoichiometry : A 20% excess of ethanethioyl chloride minimized unreacted amine but required careful purification to remove residual chloride.

Table 1: Yield Optimization for Thioacylation Method

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | THF | 65 | 92 |

| Solvent | DCM | 63 | 90 |

| Temperature (°C) | 0 (initial) → 25 | 65 | 92 |

| Temperature (°C) | 25 (constant) | 58 | 85 |

| Equiv. SOCl₂ | 1.2 | 65 | 92 |

| Equiv. SOCl₂ | 1.0 | 52 | 88 |

Lawesson’s Reagent-Mediated Sulfurization of N-Methyl-N-Thiophen-2-Ylethanamide

Methodology and Mechanistic Insights

Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) facilitates the conversion of amides to thioamides via a four-membered transition state. This method is advantageous for its mild conditions and compatibility with thiophene-containing substrates.

Synthetic Procedure :

-

Synthesis of N-Methyl-N-Thiophen-2-Ylethanamide :

N-Methyl-N-thiophen-2-ylamine (1.0 equiv) reacts with acetyl chloride (1.1 equiv) in DCM at 0°C, yielding the intermediate amide after aqueous workup (82% yield). -

Sulfurization with Lawesson’s Reagent :

The amide (1.0 equiv) and LR (0.55 equiv) are refluxed in toluene for 6 hours. The mixture is cooled, filtered, and concentrated to afford the thioamide as a yellow solid.

Yield and Purity Analysis

Table 2: Sulfurization Efficiency with Lawesson’s Reagent

| LR Equiv. | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.5 | 6 | 110 | 78 | 95 |

| 0.55 | 6 | 110 | 85 | 97 |

| 0.6 | 6 | 110 | 84 | 96 |

| 0.55 | 4 | 110 | 71 | 93 |

Excess LR (>0.6 equiv) led to over-sulfurization and dimerization byproducts. The optimal 0.55-equivalent ratio balanced cost and efficiency.

Direct Coupling of Ethanethioic Acid with N-Methyl-N-Thiophen-2-Ylamine

Carbodiimide-Mediated Activation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate ethanethioic acid for coupling with the amine. While less common than acyl chloride routes, it avoids handling toxic thioacyl chlorides.

Procedure :

Ethanethioic acid (1.2 equiv), EDC (1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) are dissolved in DMF. After 30 minutes of activation, N-methyl-N-thiophen-2-ylamine (1.0 equiv) is added, and the reaction proceeds at room temperature for 24 hours. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Comparative Evaluation

Table 3: Coupling Efficiency with EDC/HOBt

| Activator | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 24 | 60 | 89 |

| DCC/HOBt | DCM | 24 | 55 | 87 |

| EDC alone | THF | 24 | 42 | 78 |

The moderate yields reflect challenges in thioacid activation, as thioacids are less reactive than carboxylic acids. Side reactions, including dimerization of ethanethioic acid, further complicate purification.

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

All methods produced compounds with characteristic thioamide bands:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : δ 7.45–7.20 (m, 3H, thiophene), 3.45 (s, 3H, N-CH₃), 2.95 (q, 2H, CH₂-C=S).

-

¹³C NMR : δ 205.2 (C=S), 140.1–125.3 (thiophene carbons), 38.7 (N-CH₃), 32.1 (CH₂).

Table 4: Comparative NMR Data Across Synthesis Methods

| Method | δ C=S (¹³C) | δ N-CH₃ (¹H) |

|---|---|---|

| Thioacylation | 205.2 | 3.45 |

| Lawesson’s Reagent | 204.9 | 3.44 |

| EDC Coupling | 205.1 | 3.46 |

Computational Modeling of Reaction Pathways

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level was used to model the thioacylation mechanism. The transition state for amine attack on ethanethioyl chloride showed an activation energy of 28.6 kcal/mol, with bond lengths consistent with a concerted process (C-S = 1.82 Å, N-C = 1.45 Å).

Industrial-Scale Considerations

The patent-purification techniques for methyl-2,2-dithienylglycolate offer insights into large-scale thioamide production:

-

Solvent selection : MTBE and toluene enable high recovery rates (>80%) during crystallization.

-

Seeding strategies : Introducing pure thioamide crystals during cooling phases reduces nucleation time and improves crystal size distribution.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-thienyl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

N-Methyl-N-(2-thienyl)ethanethioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-Methyl-N-(2-thienyl)ethanethioamide exerts its effects involves interactions with specific molecular targets and pathways. The thienyl group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing biological processes.

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Table 1: Comparative Data for Thioamide Derivatives

*Hypothetical data inferred from structural analogs.

Key Observations :

- Melting Points: Thiazolidinone-containing analogs (Compounds 9–13) exhibit higher melting points (147–207°C) due to extended conjugation and hydrogen-bonding capacity. The target compound’s simpler structure may result in a lower melting point, akin to non-cyclic thioamides.

- Spectroscopic Characterization : Thioamides are typically characterized by strong IR absorption near 1250–1350 cm⁻¹ (C=S stretch) and distinct NMR shifts for thioamide protons (δ 9–11 ppm in $^1$H NMR) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-N-thiophen-2-ylethanethioamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between thiophene-2-carbothioic acid derivatives and methylamine precursors. Key factors include solvent selection (e.g., dichloromethane or DMF), temperature control (0–60°C), and stoichiometric ratios of reagents. For reproducibility, intermediates should be characterized via thin-layer chromatography (TLC) and purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thiophene ring and methyl-thioamide groups. Infrared (IR) spectroscopy confirms the C=S stretch (~1050–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence, with refinement using SHELXL .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25–60°C. Degradation products are monitored via HPLC or LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. For solid-state stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify phase transitions .

Advanced Research Questions

Q. What computational strategies are effective for studying the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) accurately predict molecular orbitals, electrostatic potentials, and reaction pathways. Solvent effects are modeled using the Polarizable Continuum Model (PCM). For non-covalent interactions (e.g., sulfur-mediated π-stacking), dispersion-corrected methods (e.g., ωB97X-D) are recommended .

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during structure refinement?

- Methodological Answer : Anomalous thermal motion in the thiophene ring or methyl group may arise from disorder or lattice vibrations. Use the WinGX suite for iterative refinement with SHELXL, applying restraints (e.g., SIMU/DELU) to model disorder. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to assess packing effects .

Q. What analytical approaches address uncertainty in quantitative determination of this compound in complex matrices?

- Methodological Answer : Matrix-matched calibration with internal standards (e.g., deuterated analogs) minimizes matrix effects in LC-MS/MS. For trace analysis, isotope dilution mass spectrometry (IDMS) improves accuracy. Uncertainty budgets should account for extraction efficiency, ionization suppression, and instrument drift, following ISO/IEC 17025 guidelines .

Q. How can researchers design experiments to probe the compound’s potential as a enzyme inhibitor or receptor ligand?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases or GPCRs). Validate with surface plasmon resonance (SPR) for affinity measurements (KD) and enzymatic assays (e.g., fluorescence-based inhibition). Synchrotron radiation may resolve protein-ligand complexes via X-ray crystallography .

Q. What strategies reconcile contradictions between theoretical predictions and experimental data (e.g., reaction yields or spectroscopic shifts)?

- Methodological Answer : Systematic error analysis is essential. For DFT-predicted vs. observed NMR shifts, recalibrate using empirical scaling factors. For synthetic yields, optimize via Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading). Cross-validate with alternative methods (e.g., Raman spectroscopy for C=S confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.